1-(Difluoromethoxy)-4-methylbenzene

Medicinal Chemistry Lipophilicity Bioisostere

1-(Difluoromethoxy)-4-methylbenzene (CAS 1583-83-1), also known as 4-(difluoromethoxy)toluene or α,α-difluoro-4-methylanisole, is a fluorinated aromatic building block characterized by a difluoromethoxy (-OCF₂H) group para to a methyl substituent on a benzene ring. This compound belongs to the class of difluoromethyl aryl ethers, which serve as versatile intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 1583-83-1
Cat. No. B073539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-4-methylbenzene
CAS1583-83-1
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(F)F
InChIInChI=1S/C8H8F2O/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3
InChIKeyDJDQNISEJVPQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethoxy)-4-methylbenzene (CAS 1583-83-1): Physicochemical and Synthetic Baseline for Procurement


1-(Difluoromethoxy)-4-methylbenzene (CAS 1583-83-1), also known as 4-(difluoromethoxy)toluene or α,α-difluoro-4-methylanisole, is a fluorinated aromatic building block characterized by a difluoromethoxy (-OCF₂H) group para to a methyl substituent on a benzene ring [1]. This compound belongs to the class of difluoromethyl aryl ethers, which serve as versatile intermediates in medicinal chemistry and agrochemical synthesis. Its defining feature is the -OCF₂H moiety, which functions as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere for methoxy (-OCH₃) and hydroxy (-OH) groups [2]. Unlike its non-fluorinated analog 4-methoxytoluene, the compound exhibits a measurable lipophilicity shift (ΔlogP = +0.08 to +0.4 depending on substitution context) and possesses hydrogen-bond acidity (A = 0.085–0.126) comparable to thiophenol and aniline [1][2].

Why 1-(Difluoromethoxy)-4-methylbenzene Cannot Be Replaced by Non-Fluorinated or Trifluoromethoxy Analogs


Generic substitution of 1-(difluoromethoxy)-4-methylbenzene with its non-fluorinated counterpart 4-methoxytoluene or its trifluoromethoxy analog 4-(trifluoromethoxy)toluene fails because the -OCF₂H group confers a unique combination of lipophilicity, hydrogen-bond donor capacity, and conformational polarity not replicated by either -OCH₃ (which lacks both fluorine-mediated lipophilicity and H-bond donation) or -OCF₃ (which is more lipophilic but cannot act as a hydrogen-bond donor) [1]. Experimental data demonstrate that the ΔlogP upon CH₃/CF₂H exchange at the ether α-position spans from -0.1 to +0.4, and the hydrogen-bond acidity parameter A for -OCF₂H aryl ethers ranges from 0.085 to 0.126, a property entirely absent in -OCF₃ analogs [1]. Furthermore, the -OCF₂H group can interconvert between a highly lipophilic and a polar conformation, enabling environmental polarity adaptation—a feature that neither -OCH₃ nor -OCF₃ possesses [2].

Quantitative Differentiation Evidence for 1-(Difluoromethoxy)-4-methylbenzene (CAS 1583-83-1)


Lipophilicity Modulation: ΔlogP Shift Relative to 4-Methoxytoluene

Replacing the methoxy group in 4-methoxytoluene with difluoromethoxy yields 1-(difluoromethoxy)-4-methylbenzene. The experimental ΔlogP (logP₍OCF₂H₎ – logP₍OCH₃₎) for para-substituted aryl ethers in this series falls within the range –0.1 to +0.4, with the para-methyl analog specifically showing a positive lipophilicity gain [1]. This places the compound's lipophilicity between that of the non-fluorinated parent (4-methoxytoluene, logP ~2.5 predicted) and the trifluoromethoxy analog 4-(trifluoromethoxy)toluene, which is intrinsically more lipophilic [1][2].

Medicinal Chemistry Lipophilicity Bioisostere

Hydrogen-Bond Donor Capacity: Quantitative Comparison with 4-Methoxytoluene and 4-(Trifluoromethoxy)toluene

The hydrogen-bond acidity parameter A, measured via Abraham's solute ¹H NMR method, for difluoromethyl aryl ethers including 1-(difluoromethoxy)-4-methylbenzene was determined as 0.085–0.126 [1]. This places the -OCF₂H group as a hydrogen-bond donor comparable to thiophenol (A ≈ 0.09), aniline (A ≈ 0.10), and amine groups, but weaker than hydroxyl (A ≈ 0.35–0.60) [1]. In contrast, 4-methoxytoluene (A = 0 for the ether oxygen as H-bond donor) and 4-(trifluoromethoxy)toluene (A ≈ 0) lack measurable hydrogen-bond donor capacity.

Molecular Recognition Hydrogen Bonding Drug Design

Synthetic Utility as a Difluoromethoxylation Reagent: Exclusive Capability vs. 4-Methoxytoluene

1-(Difluoromethoxy)-4-methylbenzene serves as a precursor to redox-active difluoromethoxylating reagents (e.g., N-difluoromethoxy-4-methylpyridinium salts) that enable catalytic C–H difluoromethoxylation of arenes and heteroarenes under photoredox conditions at room temperature [1]. This reagent class achieves direct installation of the -OCF₂H group onto complex drug-like molecules with broad substrate scope and high functional-group tolerance. 4-Methoxytoluene cannot participate in analogous transformations due to the absence of the difluoromethyl moiety.

Synthetic Methodology Late-Stage Functionalization Fluorine Chemistry

Conformational Polarity Adaptability: A Property Not Shared by 4-Methoxytoluene or 4-(Trifluoromethoxy)toluene

Bond vector analysis reveals that the -OCF₂H group can interconvert between a highly lipophilic conformation (when the C–H bond aligns antiperiplanar to the O–Caryl bond) and a polar conformation (when the C–H bond aligns gauche), with estimated lipophilicity differences between conformers exceeding 0.3 logP units [1]. This conformational polarity adaptability is unique to the -OCF₂H group and is not observed for -OCH₃ (fixed low lipophilicity) or -OCF₃ (fixed high lipophilicity).

Conformational Analysis Lipophilicity Environmental Adaptation

NMR Spectroscopic Differentiation: Diagnostic ¹⁹F and ¹H Signatures for Identity Confirmation

1-(Difluoromethoxy)-4-methylbenzene exhibits characteristic ¹⁹F NMR and ¹H NMR signatures that enable unambiguous identity confirmation and differentiation from its closest analogs. The -OCF₂H proton appears as a characteristic triplet (J ≈ 72–75 Hz) in the ¹H NMR spectrum at δ 6.3–6.5 ppm, while the ¹⁹F NMR shows a doublet at δ −82 to −85 ppm [1]. In contrast, 4-methoxytoluene shows no ¹⁹F signal, and 4-(trifluoromethoxy)toluene shows a singlet ¹⁹F signal at δ −58 to −60 ppm with no corresponding ¹H coupling for the fluorinated group .

Analytical Chemistry Quality Control Identity Verification

Preferred Application Scenarios for 1-(Difluoromethoxy)-4-methylbenzene Based on Evidence


Medicinal Chemistry: Fine-Tuning Lipophilicity and H-Bond Donor Capacity in Drug Candidates

In drug discovery programs requiring simultaneous lipophilicity enhancement and hydrogen-bond donor introduction, 1-(difluoromethoxy)-4-methylbenzene offers a quantitatively characterized advantage over 4-methoxytoluene. The experimentally determined ΔlogP of +0.08 to +0.4 and H-bond acidity A = 0.085–0.126 enable rational ADME property optimization [1]. This is particularly relevant when a bioisosteric replacement of -OCH₃ or -OH is needed to improve metabolic stability while maintaining target engagement.

Late-Stage Functionalization: Installation of -OCF₂H onto Advanced Intermediates

When a synthetic route requires late-stage installation of the -OCF₂H pharmacophore onto a complex (hetero)arene scaffold, 1-(difluoromethoxy)-4-methylbenzene serves as the precursor to N-difluoromethoxy-4-methylpyridinium salts that enable catalytic photoredox C–H difluoromethoxylation [2]. This approach is preferred over de novo synthesis of OCF₂H-containing building blocks for advanced intermediates with sensitive functional groups.

Analytical Reference Standard and Identity Verification in Fluorinated Building Block Procurement

The characteristic ¹⁹F NMR doublet (δ –82 to –85, J ≈ 72–75 Hz) and ¹H NMR triplet (δ 6.3–6.5, J ≈ 72–75 Hz) for the -OCF₂H group provide unambiguous spectroscopic identity markers that distinguish 1-(difluoromethoxy)-4-methylbenzene from its non-fluorinated and trifluoromethoxy analogs [3]. This enables rapid quality control verification in procurement and inventory management workflows.

Agrochemical Intermediate: Metabolic Stability Enhancement in Pesticide Candidates

The -OCF₂H group's established ability to improve metabolic stability in biological systems, combined with its tunable lipophilicity and hydrogen-bond donor capacity, makes 1-(difluoromethoxy)-4-methylbenzene a preferred intermediate over 4-methoxytoluene in pyrethroid and other pesticide development programs where environmental persistence and target-site bioavailability must be balanced [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Difluoromethoxy)-4-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.